

# The Discovery and Development of Mezigdomide (CC-92480): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Mezigdomide

Cat. No.: B2442610

[Get Quote](#)

An In-depth Whitepaper for Researchers and Drug Development Professionals

## Abstract

**Mezigdomide** (formerly CC-92480) is a potent, orally bioavailable cereblon (CRBN) E3 ligase modulator (CELMoD) that has demonstrated significant promise in the treatment of relapsed/refractory multiple myeloma (RRMM). As a next-generation derivative of the immunomodulatory drug (IMiD) class, **Mezigdomide** exhibits a differentiated preclinical profile characterized by rapid and profound degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation leads to potent tumoricidal activity and robust immunomodulatory effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of **Mezigdomide**, with a focus on the quantitative data and experimental methodologies that underpin its development.

## Introduction: The Emergence of CELMoDs

The therapeutic landscape of multiple myeloma has been significantly shaped by the advent of IMiDs, such as thalidomide, lenalidomide, and pomalidomide. These agents exert their anti-myeloma effects by binding to the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins, most notably Ikaros and Aiolos.<sup>[1][2]</sup> These transcription factors are crucial for the survival and proliferation of myeloma cells.<sup>[3][4]</sup>

However, the development of resistance to IMiDs remains a significant clinical challenge. Cereblon E3 Ligase Modulatory Drugs (CELMoDs) represent a novel class of therapeutics designed to overcome these limitations. These agents, including **Mezigdomide**, exhibit a higher binding affinity for CCR5 and induce a more efficient and deeper degradation of Ikaros and Aiolos compared to their predecessors.<sup>[1][3]</sup> **Mezigdomide** was specifically designed for rapid and maximal protein degradation, even in the context of low CCR5 levels, a known mechanism of IMiD resistance.<sup>[5][6]</sup>

## Discovery and Optimization

The discovery of **Mezigdomide** was guided by a structure-activity relationship (SAR) campaign focused on optimizing not only the potency of Ikaros and Aiolos degradation but also the kinetics and efficiency of this process.<sup>[5]</sup> This effort led to the identification of CC-92480 as a clinical candidate with superior preclinical activity in both IMiD-sensitive and -resistant models of multiple myeloma.<sup>[5][6]</sup>

## Mechanism of Action

**Mezigdomide** functions as a "molecular glue," binding to CCR5 and altering its substrate specificity.<sup>[7]</sup> This binding event promotes the recruitment of Ikaros and Aiolos to the CRL4-CCR5 complex, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.<sup>[1][2]</sup> The degradation of these master transcription factors results in two key downstream anti-myeloma effects:

- Direct Cytotoxicity: The loss of Ikaros and Aiolos leads to the downregulation of critical myeloma survival factors, including c-Myc and IRF4, ultimately inducing apoptosis in malignant plasma cells.<sup>[3][4]</sup>
- Immunomodulation: Ikaros and Aiolos are transcriptional repressors in T-cells. Their degradation by **Mezigdomide** leads to T-cell activation and increased production of interleukin-2 (IL-2), enhancing the patient's anti-tumor immune response.<sup>[7][8]</sup>



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [PDF] Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma. | Semantic Scholar [semanticscholar.org]
- 4. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. A PHASE 1/2, MULTICENTER, OPEN-LABEL, STUDY TO DETERMINE THE RECOMMENDED DOSE AND REGIMEN, AND EVALUATE THE SAFETY AND PRELIMINARY EFFICACY OF CC-92480 IN COMBINATION WITH STANDARD TREATMENTS IN SUBJECTS WITH RELAPSED OR REFRACTORY MULTIPLE MYELOMA (RRMM) AND NEWLY DIAGNOSED MULTIPLE MYELOMA (NDMM) | Dana-Farber Cancer Institute [dana-farber.org]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of Mezigdomide (CC-92480): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2442610#discovery-and-development-of-mezigdomide-cc-92480>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)